molecular formula C28H44O4 B602791 3,5,9-Trihydroxyergosta-7,22-dien-6-one CAS No. 88191-14-4

3,5,9-Trihydroxyergosta-7,22-dien-6-one

Cat. No.: B602791
CAS No.: 88191-14-4
InChI Key:
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Description

3,5,9-Trihydroxyergosta-7,22-dien-6-one is a compound that can be isolated from the Flammulina velutipes fruiting body . It is also known as an ergostanoid .


Molecular Structure Analysis

This compound is an ergostanoid, which means it is derived from ergosta-7,22-diene and substituted by hydroxy groups at positions 3, 5, and 9, and an oxo group at position 6 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 444.65 . It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Scientific Research Applications

  • Anticancer Activity: A study found that compounds similar to 3,5,9-Trihydroxyergosta-7,22-dien-6-one isolated from Ganoderma sinense spores exhibited cytotoxicity and migration inhibition on human non-small-lung cancer A549 cells (Lian et al., 2019).

  • Antimicrobial Properties: Research on Colletotrichum sp., an endophytic fungus in Artemisia annua, revealed that sterols including this compound derivatives exhibited antibacterial and antifungal activities (Lu et al., 2000).

  • Cytotoxic Effects: A study on the Mangrove fungus Aspergillus awamori revealed new compounds including derivatives of this compound with cytotoxic activities against B16 and SMMC-7721 cell lines (Gao et al., 2007).

  • Nitric Oxide Production Inhibition: Compounds from the king trumpet mushroom (Pleurotus eryngii) were evaluated for their inhibitory effects on macrophage activation using a nitric oxide production inhibition assay, highlighting the potential anti-inflammatory properties of ergostane-type steroids including this compound derivatives (Kikuchi et al., 2016).

  • Ergosterol Biosynthesis: Research has explored the mechanism of the elaboration of ring B in ergosterol biosynthesis, including compounds related to this compound (Akhtar & Parvez, 1968).

  • Antinociceptive Properties: Compounds isolated from Auricularia polytricha, including cerevisterol (3β,5α,6β-trihydroxyergosta-7,22-diene), exhibited antinociceptive components using the acetic acid-induced writhing method (Koyama et al., 2002).

Mechanism of Action

Target of Action

It has been observed to exert a significant increase in neurite-bearing cells in the presence of ngf (20 ng/ml) . Neurite-bearing cells are crucial for the development and function of the nervous system.

Mode of Action

Its observed effect on neurite-bearing cells suggests that it may interact with cellular targets involved in neurite outgrowth .

Biochemical Pathways

Given its observed effects on neurite-bearing cells, it may influence pathways related to neuronal growth and development .

Pharmacokinetics

It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may influence its bioavailability and distribution within the body.

Result of Action

3,5,9-Trihydroxyergosta-7,22-dien-6-one has been observed to increase the number of neurite-bearing cells in the presence of NGF (20 ng/mL) . This suggests that it may have a role in promoting neuronal growth and development.

Action Environment

As a natural compound isolated from flammulina velutipes (a type of mushroom) , its production and availability may be influenced by environmental conditions affecting the growth of this organism.

Properties

IUPAC Name

(10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20?,21+,22-,25+,26+,27?,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUERPVMWCQXYEU-JRWAAHMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3(C2=CC(=O)C4([C@@]3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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